3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H30FN5O3S and its molecular weight is 559.66. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2) . These are key proteins involved in the process of DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets, PARP-1 and PARP-2, by inhibiting their activity . This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately resulting in cell death.
Biochemical Pathways
The compound affects the DNA repair pathway By inhibiting PARP-1 and PARP-2, it prevents the repair of single-strand DNA breaksThis mechanism is particularly effective in cancer cells deficient in homologous recombination repair (HRR), such as BRCA1 or BRCA2 mutants .
Pharmacokinetics
Similar compounds are often designed to have good absorption, distribution, metabolism, and excretion (adme) properties to ensure effective bioavailability .
Result of Action
The result of the compound’s action is the induction of cell death, particularly in cancer cells deficient in HRR . This makes it a potential therapeutic agent for certain types of cancer.
Properties
IUPAC Name |
3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O3S/c31-23-5-7-24(8-6-23)33-11-13-35(14-12-33)28(37)22-3-1-21(2-4-22)20-36-29(38)26-19-25(34-15-17-39-18-16-34)9-10-27(26)32-30(36)40/h1-10,19,26H,11-18,20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXPDBCXQJUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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